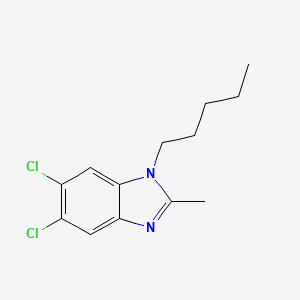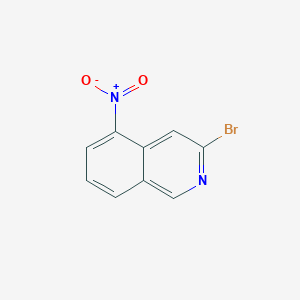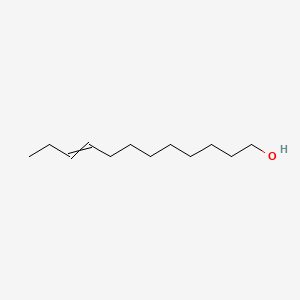![molecular formula C15H16N2O3 B12452789 (1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12452789.png)
(1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. The compound features a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group attached to a cyanophenyl moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the carboxylic acid group: The carboxylic acid group can be introduced via oxidation of an alcohol or aldehyde precursor.
Attachment of the cyanophenyl moiety: The cyanophenyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanophenyl halide.
Formation of the carbamoyl group: The carbamoyl group can be formed by reacting the cyanophenyl compound with an isocyanate or carbamoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the cyclohexane ring or the cyanophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds can be used under appropriate conditions (e.g., temperature, solvent, catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound’s potential therapeutic properties can be explored for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid
- (1R,2S)-2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
- (1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Uniqueness
(1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to the presence of the cyanophenyl moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and biological activity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C15H16N2O3 |
|---|---|
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
(1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(19)20/h5-8,12-13H,1-4H2,(H,17,18)(H,19,20)/t12-,13+/m0/s1 |
Clé InChI |
WOMJYVCFLKPXKX-QWHCGFSZSA-N |
SMILES isomérique |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC=C(C=C2)C#N)C(=O)O |
SMILES canonique |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12452710.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B12452716.png)
![Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12452720.png)
![N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide](/img/structure/B12452728.png)
![11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12452730.png)


![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide](/img/structure/B12452759.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B12452773.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(4-methylphenyl)pyridine-2-carboxamide](/img/structure/B12452775.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B12452778.png)
methanone](/img/structure/B12452780.png)
